6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid
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Overview
Description
6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid is a versatile chemical compound with a unique structure that enables its application in various scientific research fields. This compound is particularly significant in drug synthesis, organic chemistry, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with azepanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Drug Synthesis: It serves as a building block for the synthesis of various pharmaceuticals.
Organic Chemistry: It is used in the development of new organic compounds and materials.
Medicinal Research: It is investigated for its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid include:
Pyridine-3-carboxylic acid derivatives: These compounds share a similar pyridine core structure.
Azepanone derivatives: These compounds contain the azepanone moiety, similar to this compound.
Uniqueness
The uniqueness of this compound lies in its combined structure of pyridine and azepanone, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in other similar compounds.
Properties
IUPAC Name |
6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-4-2-1-3-7-14(11)10-6-5-9(8-13-10)12(16)17/h5-6,8H,1-4,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDAXCLGUBILBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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